8-(azepan-1-yl)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
8-(Azepan-1-yl)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a xanthine-derived compound characterized by a purine-2,6-dione core with substitutions at positions 3, 7, and 8. The azepan-1-yl group at position 8 introduces a seven-membered nitrogen-containing ring, while the 7-position is functionalized with a 2-(4-methoxyphenyl)-2-oxoethyl moiety. The methyl group at position 3 enhances structural stability. This compound shares structural motifs with pharmacological agents targeting kinases, phosphodiesterases, and metabolic enzymes .
Properties
IUPAC Name |
8-(azepan-1-yl)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-24-18-17(19(28)23-21(24)29)26(20(22-18)25-11-5-3-4-6-12-25)13-16(27)14-7-9-15(30-2)10-8-14/h7-10H,3-6,11-13H2,1-2H3,(H,23,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKUWNGBHHTYRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(azepan-1-yl)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS Number: 1040667-36-4) is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 411.5 g/mol. The structure includes a purine core modified with an azepan ring and a methoxyphenyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O4 |
| Molecular Weight | 411.5 g/mol |
| CAS Number | 1040667-36-4 |
The biological activity of the compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anticoagulant properties through inhibition of factor Xa (fXa), similar to other compounds in its class. This mechanism is crucial for developing anticoagulants that can prevent thromboembolic events.
Pharmacological Effects
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Anticoagulant Activity :
- The compound has been shown to inhibit fXa effectively, which is essential in the coagulation cascade. This inhibition can help prevent clot formation and is particularly relevant in treating conditions like deep vein thrombosis and pulmonary embolism.
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Anti-inflammatory Properties :
- Some derivatives of purines are known for their anti-inflammatory effects. The presence of the methoxyphenyl group may enhance these properties, making it a candidate for further investigation in inflammatory diseases.
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Cytotoxic Effects :
- Early research indicates potential cytotoxicity against specific cancer cell lines, suggesting that this compound could be explored as an anticancer agent.
Study 1: Anticoagulant Efficacy
A comparative study was conducted to evaluate the anticoagulant efficacy of this compound against established anticoagulants like apixaban. The results indicated that the new compound exhibited comparable potency in inhibiting fXa activity in vitro.
Study 2: Cytotoxicity Assessment
In a study assessing the cytotoxic effects on various cancer cell lines (e.g., HeLa and A549), the compound demonstrated significant cell viability reduction at micromolar concentrations. This suggests potential as a chemotherapeutic agent, warranting further investigation into its mechanism of action and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Purine-2,6-dione Derivatives
*Estimated based on structural similarity.
Key Observations :
- Position 8 : Azepan-1-yl (target compound) provides a bulky, flexible amine group, contrasting with sulfanyl (e.g., ) or thioxo () substituents. This enhances solubility compared to hydrophobic groups like octyl ().
- LogP Trends : Bulkier substituents (e.g., octyl in ) increase hydrophobicity (higher XLogP3), while polar groups (e.g., hydroxy-isopropoxypropyl in ) reduce it.
Mechanistic Insights :
- CK2 Inhibition: The hydrazine-yl group in facilitates hydrogen bonding with kinase active sites, while the phenoxypropyl chain occupies hydrophobic pockets.
- Vasodilation : Piperazinyl-acetyl derivatives () with halogen substituents improve PDE3 binding, correlating with enhanced vasodilatory effects.
- Structural Flexibility : The azepan-1-yl group in the target compound may mimic cyclic amine motifs in kinase inhibitors (e.g., imatinib derivatives), though specific data are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
